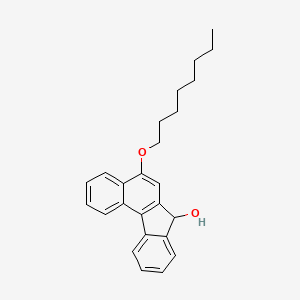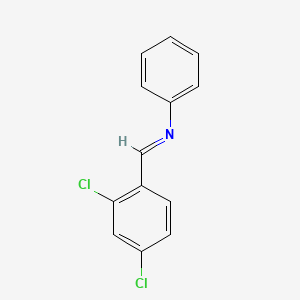
N-(2,4-Dichlorobenzylidene)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-Dichlorobenzylidene)aniline is an organic compound with the molecular formula C13H9Cl2N. It is a derivative of aniline, where the aniline nitrogen is bonded to a 2,4-dichlorobenzylidene group. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(2,4-Dichlorobenzylidene)aniline can be synthesized through the condensation reaction between 2,4-dichlorobenzaldehyde and aniline. The reaction typically occurs under acidic or basic conditions, with the removal of water to drive the reaction to completion. The general reaction scheme is as follows:
2,4-Dichlorobenzaldehyde+Aniline→this compound+Water
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-Dichlorobenzylidene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the chlorine atoms under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: N-(2,4-Dichlorobenzyl)aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2,4-Dichlorobenzylidene)aniline has been studied for its applications in various fields:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism of action of N-(2,4-Dichlorobenzylidene)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,4-Dichlorobenzylidene)aniline
- 2-Chloro-N-(2,4-Dichlorobenzylidene)aniline
- 2,4-Dichloro-N-(3,4-Dichlorobenzylidene)aniline
Uniqueness
N-(2,4-Dichlorobenzylidene)aniline is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
5330-43-8 |
|---|---|
Molekularformel |
C13H9Cl2N |
Molekulargewicht |
250.12 g/mol |
IUPAC-Name |
1-(2,4-dichlorophenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C13H9Cl2N/c14-11-7-6-10(13(15)8-11)9-16-12-4-2-1-3-5-12/h1-9H |
InChI-Schlüssel |
SINQMFOWBAZMNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=CC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


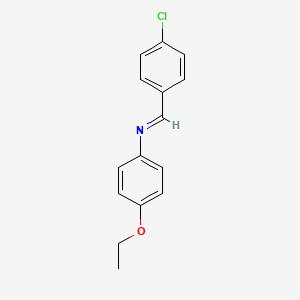
![2,3,4,5-Tetrachloro-6-[(2,4,6-trimethylphenyl)carbamoyl]benzoic acid](/img/structure/B15076376.png)
![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,4-dimethylaniline](/img/structure/B15076378.png)
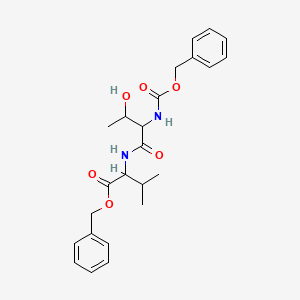

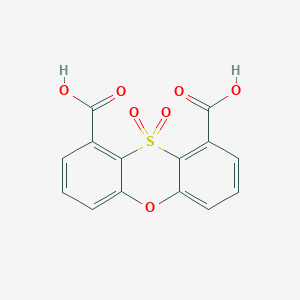

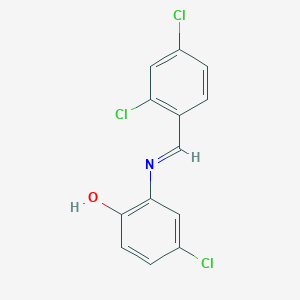
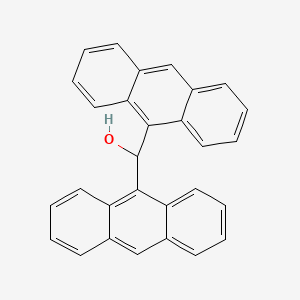
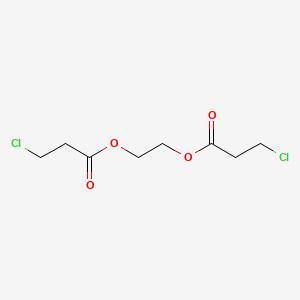
![N-(3-chlorophenyl)-1-[4-[(3-chlorophenyl)iminomethyl]phenyl]methanimine](/img/structure/B15076423.png)
![4,4,5-Trimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B15076427.png)
![2,3-Bis[2-(4-nitrophenoxy)ethoxy]-1,4-dioxane](/img/structure/B15076435.png)
